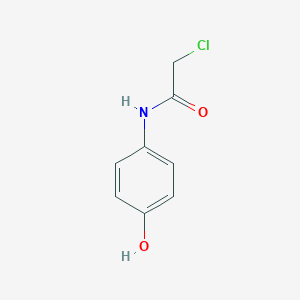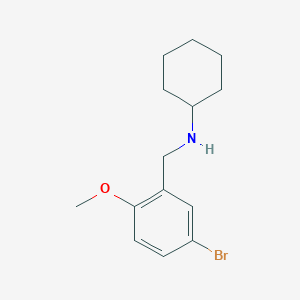
2-ethyl-3-methyl-4(3H)-quinazolinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-ethyl-3-methyl-4(3H)-quinazolinone is a heterocyclic organic compound with the molecular formula C₁₁H₁₂N₂O. It belongs to the quinazolinone family, which is known for its diverse biological activities and significant pharmacological properties . This compound is characterized by a quinazolinone core structure with ethyl and methyl substituents at the 2 and 3 positions, respectively.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethyl-3-methyl-4(3H)-quinazolinone typically involves the amidation and cyclization of 2-aminobenzoic acid derivatives. One common method includes the following steps :
Amidation: 2-aminobenzoic acid derivatives are coupled with the appropriate acid chloride to generate substituted anthranilates.
Cyclization: The substituted anthranilates undergo cyclization by treatment with acetic anhydride under reflux to afford benzoxazin-4-ones.
Formation of Quinazolinone: The benzoxazinones are then treated with ammonia solution to yield the quinazolinone derivatives.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. Techniques such as microwave-assisted synthesis, metal-mediated reactions, and phase-transfer catalysis are employed to enhance yield and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
2-ethyl-3-methyl-4(3H)-quinazolinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline derivatives.
Reduction: Reduction reactions can convert quinazolinones to their corresponding amines.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the quinazolinone core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens and nitrating agents.
Major Products Formed
The major products formed from these reactions include various substituted quinazolinones, which can exhibit different biological activities depending on the nature of the substituents .
Applications De Recherche Scientifique
2-ethyl-3-methyl-4(3H)-quinazolinone has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Industry: It is utilized in the development of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 2-ethyl-3-methyl-4(3H)-quinazolinone involves its interaction with various molecular targets and pathways. It can inhibit enzymes such as tyrosine kinases and poly(ADP-ribose) polymerase (PARP), leading to the modulation of cell signaling pathways and induction of apoptosis in cancer cells . The compound’s ability to interact with multiple targets makes it a versatile agent in medicinal chemistry .
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinazolin-4-one: A parent compound with similar biological activities.
2-Methylquinazolin-4-one: A derivative with a methyl group at the 2 position.
3-Methylquinazolin-4-one: A derivative with a methyl group at the 3 position.
Uniqueness
2-ethyl-3-methyl-4(3H)-quinazolinone is unique due to its specific substitution pattern, which imparts distinct biological activities and pharmacological properties. The presence of both ethyl and methyl groups enhances its interaction with molecular targets, making it a valuable compound in drug discovery and development .
Propriétés
Numéro CAS |
58718-53-9 |
|---|---|
Formule moléculaire |
C11H12N2O |
Poids moléculaire |
188.23 g/mol |
Nom IUPAC |
2-ethyl-3-methylquinazolin-4-one |
InChI |
InChI=1S/C11H12N2O/c1-3-10-12-9-7-5-4-6-8(9)11(14)13(10)2/h4-7H,3H2,1-2H3 |
Clé InChI |
QCKGJLGHIVZYGZ-UHFFFAOYSA-N |
SMILES |
CCC1=NC2=CC=CC=C2C(=O)N1C |
SMILES canonique |
CCC1=NC2=CC=CC=C2C(=O)N1C |
Key on ui other cas no. |
58718-53-9 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



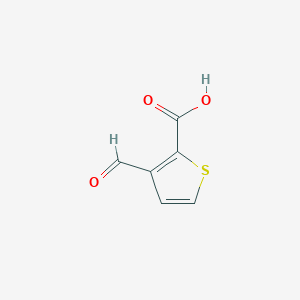
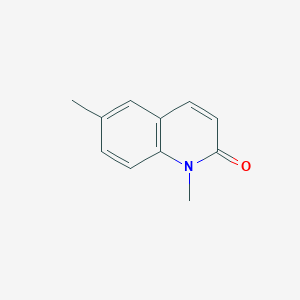
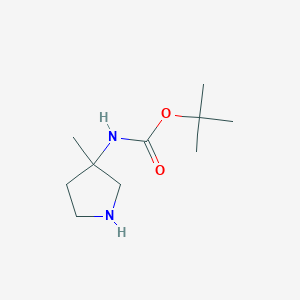
![2-(4-Chlorophenyl)[1,3]oxazolo[4,5-b]pyridine](/img/structure/B183128.png)
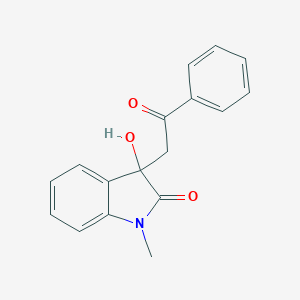
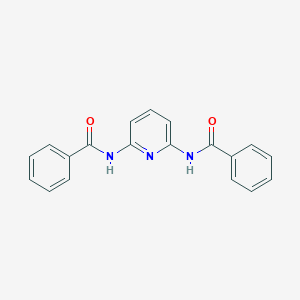



![5-Methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B183142.png)
